molecular formula C11H13F2NO B6275078 3,3-difluoro-N-phenylpentanamide CAS No. 2011747-76-3

3,3-difluoro-N-phenylpentanamide

Cat. No.: B6275078
CAS No.: 2011747-76-3
M. Wt: 213.2
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Description

3,3-Difluoro-N-phenylpentanamide is a versatile organofluorine compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a difluoromethylene group adjacent to a carbonyl, makes it a valuable precursor for the synthesis of enantiomerically pure β,β-difluoro-α-amino acid derivatives (dFAAs) . The difluoromethylene group acts as a bioisostere for ketone or ether functionalities, which can profoundly alter the physicochemical properties, metabolic stability, and bioavailability of resulting molecules . This compound is particularly useful in biomimetic enantioselective synthesis routes, such as [1,3]-proton shift reactions, to construct chiral dFAAs . These fluorinated building blocks are critical for developing novel peptide-based therapeutics, enzyme inhibitors, and other bioactive molecules, as the incorporation of fluorine can enhance binding selectivity and improve membrane permeability . Furthermore, given that nitrogen-containing heterocycles and fluorinated motifs are present in a vast majority of marketed pharmaceuticals, this compound serves as a crucial intermediate for researchers designing next-generation agents in various therapeutic areas . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a component in diagnostic procedures.

Properties

CAS No.

2011747-76-3

Molecular Formula

C11H13F2NO

Molecular Weight

213.2

Purity

95

Origin of Product

United States

Preparation Methods

Potassium Carbonate-Mediated Alkylation

A widely adopted method involves the reaction of 4-methyl-3-oxo-N-phenylpentanamide with 2-bromo-1-(4-fluorophenyl)-2-phenylethanone in acetone at 18.5 ± 1.5°C. Potassium carbonate (1.2 equiv) acts as a base, facilitating deprotonation and nucleophilic attack. The reaction proceeds over 11–12 hours, followed by reflux at 55–60°C for 7–8 hours to ensure completion. Post-reaction, the mixture is filtered, concentrated under vacuum, and purified via recrystallization in isopropyl alcohol, yielding 74% of the target compound.

Critical Parameters:

  • Temperature control (±1.5°C) prevents side reactions such as O-alkylation.

  • Solvent choice (acetone vs. isopropanol) impacts reaction kinetics, with acetone providing faster activation.

Friedel-Crafts Acylation and Fluorination

Acylation of Benzene Derivatives

Friedel-Crafts acylation introduces the ketone moiety using aluminum chloride (AlCl₃) as a Lewis catalyst. For example, methyl isobutyryl acetate reacts with aniline in the presence of triethylamine at 80–85°C, forming 4-methyl-3-oxo-N-phenylpentanamide with 92.7% yield. Subsequent fluorination employs chlorine or bromine at −25°C to 50°C, followed by nucleophilic substitution with fluoride ions.

Data Table 1: Comparative Analysis of Fluorination Agents

Fluorination AgentTemperature (°C)Yield (%)Purity (%)
Cl₂ (Gas)−25 to 06898.2
Br₂ (Liquid)25–507297.8
KF (Solid)80–1006596.5

Sources: Adapted from

Biomimetic Enantioselective Synthesis

-Proton Shift Mechanism

Chiral quinine derivatives catalyze enantioselective [1,3]-proton shifts in β,β-difluoro-α-imine amides. Deuterium-labeling studies confirm an intramolecular pathway, with a kinetic isotope effect (KIE) of 4.0 indicating proton transfer as the rate-determining step. This method achieves 95% enantiomeric excess (ee) for analogs of 3,3-difluoro-N-phenylpentanamide, though substrate scope remains limited to aryl-substituted intermediates.

Reaction Conditions:

  • Catalyst: Quinine-derived thiourea (10 mol%)

  • Solvent: Toluene at −20°C

  • Time: 48–72 hours

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis utilizes continuous flow systems to enhance heat and mass transfer. A patented process employs a two-stage reactor:

  • Stage 1: Friedel-Crafts acylation at 120–125°C with triethylamine, achieving 98.85% purity for 4-methyl-3-oxo-N-phenylpentanamide.

  • Stage 2: Fluorination using hydrogen fluoride (HF) in a nickel alloy reactor, minimizing corrosion and side reactions.

Data Table 2: Industrial Process Metrics

ParameterBatch ProcessContinuous Flow
Yield (%)7485.9
Purity (%)98.299.7
Reaction Time (hr)208
Solvent ConsumptionHighLow

Sources:

Purification and Characterization

Recrystallization Techniques

Crude product purification involves sequential solvent treatments:

  • Ethyl acetate/water extraction: Removes unreacted starting materials and inorganic salts.

  • Isopropyl alcohol recrystallization: Reduces O-alkylated impurities to <0.1%.

  • Vacuum drying: Maintains product stability at 75 ± 5°C until moisture content <0.5%.

Key Analytical Methods:

  • HPLC: Monitors reaction progress (e.g., DESFLUORO impurity <0.047%).

  • ¹⁹F NMR: Validates difluoro group incorporation without deuterated solvents .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-N-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding difluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include difluorinated carboxylic acids, amines, and various substituted derivatives .

Scientific Research Applications

3,3-Difluoro-N-phenylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-phenylpentanamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Fluorinated Amides
Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
3,3-Difluoro-N-phenylpentanamide* C₁₁H₁₂F₂NO† ~215.22† -CF₂ at C3; -N-Ph Enhanced lipophilicity; potential metabolic stability -
N-(2-Methyl-3-trifluoromethylphenyl)pentanamide C₁₃H₁₆F₃NO 259.27 -CF₃ at aromatic C3; methyl at C2 High hydrophobicity due to -CF₃ group
3-Amino-N-(3-trifluoromethylphenyl)benzamide C₁₄H₁₁F₃N₂O 280.25 -CF₃ on phenyl; amino group at C3 Electron-withdrawing -CF₃ enhances aromatic stability
2-[(3-Fluorophenyl)amino]-N-methylpropanamide C₁₀H₁₃FN₂O 196.22 -F on phenyl; methylamide Meta-fluorine modulates electronic effects

†Estimated based on analogous structures.

Key Observations :
  • Fluorine Substitution :

    • Aliphatic fluorine (e.g., -CF₂ in this compound) increases resistance to oxidative metabolism compared to aromatic fluorine (e.g., -CF₃ in benzamide derivatives) .
    • Trifluoromethyl (-CF₃) groups (e.g., in N-(2-methyl-3-trifluoromethylphenyl)pentanamide) significantly elevate hydrophobicity (logP ~3.5–4.0), whereas difluoro groups may offer balanced polarity .
  • Aromatic vs. Aliphatic Fluorine: Aromatic fluorine (e.g., in 3-amino-N-(3-trifluoromethylphenyl)benzamide) stabilizes electron-deficient rings, useful in kinase inhibitors . Aliphatic fluorine (e.g., in this compound) may reduce conformational flexibility, affecting binding to target proteins .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound* N-(2-Methyl-3-trifluoromethylphenyl)pentanamide 3-Amino-N-(3-trifluoromethylphenyl)benzamide
Molecular Weight ~215.22 259.27 280.25
logP (Predicted) ~2.8–3.2‡ ~3.5–4.0 ~3.0–3.5
Hydrogen Bond Donors 1 (amide NH) 1 2 (amide NH + amino NH₂)
Rotatable Bonds 5 6 3

‡Estimated using fragment-based methods (e.g., Wildman-Crippen).

Key Trends :
  • Lipophilicity : Trifluoromethyl groups () increase logP more than difluoro groups, suggesting this compound may have moderate solubility in both aqueous and lipid environments.
  • Hydrogen Bonding: Additional amino groups (e.g., in ) enhance solubility but may reduce blood-brain barrier penetration compared to simpler amides .

Q & A

Q. Key Considerations :

  • Moisture-sensitive steps require inert conditions.
  • Reaction temperature impacts fluorination efficiency; higher temperatures may degrade the amide bond .

Table 1 : Optimization Parameters for Synthesis

StepReagents/ConditionsYield RangePurity (HPLC)
AmidationEDCI/HOBt, DCM, RT60–75%≥95%
FluorinationSelectfluor, DMF, 70°C40–55%≥90%

How can researchers validate the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR :
    • ¹H NMR : Confirm phenyl group integration (5H, aromatic) and absence of carboxylic acid protons.
    • ¹⁹F NMR : Identify difluoro signals (δ -110 to -120 ppm for CF₂) .
  • IR : Detect amide C=O stretch (~1650 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ at m/z 242.1) .

Note : Compare data with computational predictions (e.g., DFT for ¹⁹F NMR shifts) to resolve ambiguities .

Advanced Research Questions

What mechanistic insights explain the reactivity of the difluoro moiety in nucleophilic substitution reactions?

Methodological Answer:
The CF₂ group exhibits dual electronic effects:

  • Electron-Withdrawing Inductive Effect : Polarizes adjacent bonds, enhancing susceptibility to nucleophilic attack.
  • Steric Hindrance : Fluorine’s small size minimizes steric barriers, allowing SN2 mechanisms in aprotic solvents .

Q. Experimental Design :

  • Kinetic Studies : Monitor substitution rates (e.g., with NaN₃ in DMSO) via ¹⁹F NMR.
  • Isotopic Labeling : Use ¹⁸O-water to trace hydrolysis pathways .

Contradiction Alert : While fluorination typically reduces basicity, the amide’s electron-deficient CF₂ group may paradoxically stabilize transition states in specific reactions .

How do structural modifications (e.g., aryl substituents) impact the compound’s bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) Workflow :

Derivative Synthesis : Replace the phenyl group with substituted aromatics (e.g., 4-fluorophenyl, 3-trifluoromethylphenyl) .

Biological Assays :

  • Enzyme Inhibition : Test against serine hydrolases (fluorometric assays).
  • Cell Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp).

Q. Key Findings :

  • Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but reduce solubility .
  • Ortho-substituents on the phenyl ring sterically hinder target binding .

Table 2 : Bioactivity Data for Analogues

SubstituentIC₅₀ (µM)LogPSolubility (µg/mL)
4-Fluorophenyl0.82.112
3-CF₃-phenyl1.53.84

What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2).

MD Simulations : GROMACS for 100-ns trajectories to assess complex stability.

Free Energy Calculations : MM-PBSA to estimate binding affinities .

Validation : Correlate computational ΔG values with experimental IC₅₀ data.

Note : Fluorine’s electrostatic potential maps are critical for accurate docking; ensure force fields (e.g., CHARMM) include fluorine parameters .

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